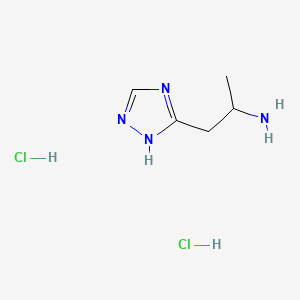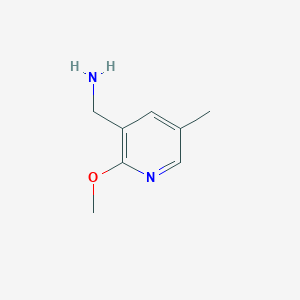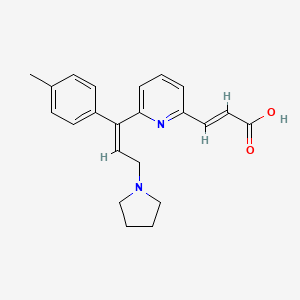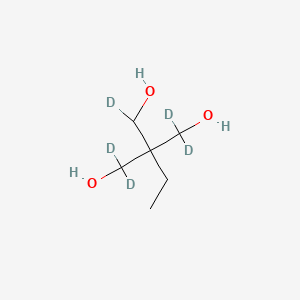
1,1,1-Tris(hydroxymethyl)propane-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Tris(hydroxymethyl)propane-d5 is a deuterated form of 1,1,1-Tris(hydroxymethyl)propane, a compound widely used in various chemical and industrial applications. The deuterated version, this compound, is particularly valuable in research due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Tris(hydroxymethyl)propane-d5 typically involves the deuteration of 1,1,1-Tris(hydroxymethyl)propane. This process can be achieved through catalytic exchange reactions using deuterium oxide (D2O) as the deuterium source. The reaction is usually carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to facilitate the deuteration reaction efficiently. The product is then purified through distillation and crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Tris(hydroxymethyl)propane-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halides and amines.
Wissenschaftliche Forschungsanwendungen
1,1,1-Tris(hydroxymethyl)propane-d5 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of 1,1,1-Tris(hydroxymethyl)propane-d5 is primarily related to its role as a stable isotope-labeled compound. It allows researchers to track the movement and transformation of the compound in various systems. The deuterium atoms in the compound provide a distinct signal in spectroscopic analyses, enabling precise monitoring of chemical reactions and biological processes .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Tris(hydroxymethyl)propane: The non-deuterated form, widely used in similar applications but lacks the stable isotope labeling.
2-Ethyl-2-hydroxymethyl-1,3-propanediol: Another compound with similar chemical properties but different structural features.
Uniqueness: 1,1,1-Tris(hydroxymethyl)propane-d5 stands out due to its stable isotope labeling, which provides unique advantages in research applications. The deuterium atoms enhance the compound’s utility in tracking and analyzing complex chemical and biological systems .
Eigenschaften
Molekularformel |
C6H14O3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2 |
InChI-Schlüssel |
ZJCCRDAZUWHFQH-CZMJLJOYSA-N |
Isomerische SMILES |
[2H]C(C(CC)(C([2H])([2H])O)C([2H])([2H])O)O |
Kanonische SMILES |
CCC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


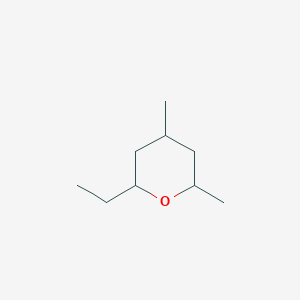
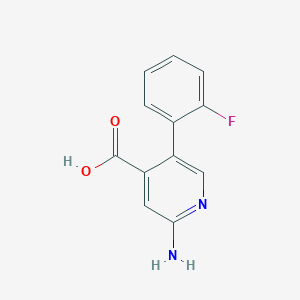
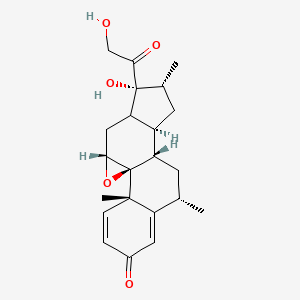
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
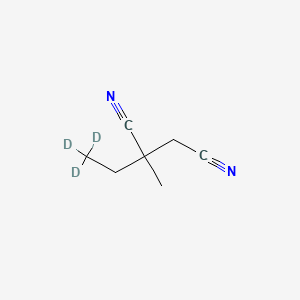
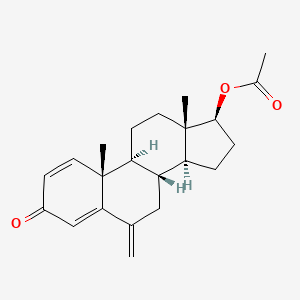
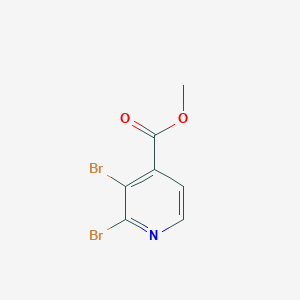
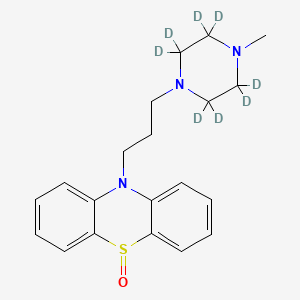
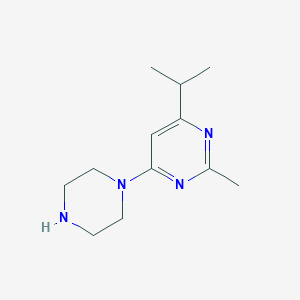

![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)
